molecular formula C12H19NO5 B8543597 1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate

1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B8543597
M. Wt: 257.28 g/mol
InChI Key: CXNIAQWABAOXKO-UHFFFAOYSA-N
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Description

1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methyl-4-oxopyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The compound is purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-7-9(14)6-8(10(15)17-5)13(7)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3

InChI Key

CXNIAQWABAOXKO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(N1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.0 g of crude 5-methyl-4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester in 25 mL of N,N-dimethylformamide was added 1.2 g (8.7 mmol) of K2CO3, and 1.2 mL (19.3 mmol) of methyl iodide. The mixture was stirred at 80° C. for 20 min, cooled to ambient temperature, then diluted with 125 mL of 0.2M HCl(aq.). This was extracted with diethyl ether (3×20 mL), then the combined ether layers were extracted with water (1×20 mL), and brine (1×20 mL), dried over MgSO4, filtered, and concentrated to an oil. The product was purified via silica gel chromatography, eluting with 20% ethyl acetate/hexanes to give the 2,5-cis isomer. The 2,5-trans isomer eluted slightly faster than the desired cis isomer. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.30 (d, J=7.1 Hz, 3H) 1.40 (m, 9H) 2.59 (dd, J=19.2, 3.2 Hz, 1H) 3.12 (dd, J=18.3, 11.2 Hz, 1H) 3.66 (s, 3H) 3.92 (q, J=6.8 Hz, 1H) 4.63 (dd, J=10.7, 3.6 Hz, 1H), NOE observed between H-2 and H-5, not observed in the corresponding trans isomer; MS (ESI) m/z=256 (M−H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

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